molecular formula C16H21N3O4 B2859528 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea CAS No. 877640-83-0

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea

Cat. No.: B2859528
CAS No.: 877640-83-0
M. Wt: 319.361
InChI Key: SYPHDWCRQHTKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 5-oxopyrrolidin-3-yl group, and a urea linkage substituted with an isopropyl group. The benzo[b][1,4]dioxin ring is known for its electron-rich aromatic system, which is frequently exploited in pharmaceuticals and materials science for its stability and electronic properties . The pyrrolidinone ring (5-oxopyrrolidin) is a lactam structure that can enhance solubility and bioavailability in medicinal chemistry contexts, while the urea group offers hydrogen-bonding capabilities, critical for molecular recognition and binding interactions .

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,5-7,9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPHDWCRQHTKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that it may act as an enzyme inhibitor , modulating various biochemical pathways that are crucial in disease processes such as inflammation and cancer.

Enzyme Inhibition

Research indicates that derivatives of dihydrobenzo[b][1,4]dioxin compounds often exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance, similar compounds have shown potential as inhibitors of α-glucosidase, which is significant in the management of diabetes by delaying carbohydrate absorption .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It potentially reduces the production of pro-inflammatory cytokines and inhibits pathways associated with chronic inflammation . This suggests its applicability in treating conditions like arthritis or other inflammatory diseases.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of related dihydrobenzo[b][1,4]dioxin derivatives on various cancer cell lines. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The IC50 values ranged from 0.5 μM to 10 μM, demonstrating significant potency against specific cancer types .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of similar compounds in a rat model of induced arthritis. The administration of these compounds resulted in a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Data Tables

Activity Type IC50 Value (μM) Target Reference
Anticancer Activity0.5 - 10Various Cancer Cell Lines
Anti-inflammatoryNot specifiedInflammatory Cytokines

Comparison with Similar Compounds

DDFDI (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole)

  • Key Features : Combines a benzo[b][1,4]dioxin ring with an imidazole core and furan substituents.
  • Applications : Synthesized via one-pot reactions, highlighting its utility in streamlined synthetic methodologies .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine

  • Key Features : Features a benzo[b][1,4]dioxin ring linked to a phenylbutylamine chain.
  • Molecular Weight: 283.4 g/mol (C₁₈H₂₁NO₂) .
  • Comparison: The absence of urea and pyrrolidinone groups limits direct functional parallels, but the phenylbutyl chain may influence lipophilicity, a property relevant to the target compound’s isopropylurea group.

Urea-Containing Analogues

1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)

  • Key Features : Urea group linked to a triazole-pyridine scaffold with a methoxyphenyl substituent.
  • Synthesis : Prepared via refluxing in dioxane, emphasizing the versatility of urea derivatives in heterocyclic chemistry .

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Key Features : Urea derivative with pyrimidine and thioxo groups.
  • Properties : IR data (2188 cm⁻¹ for CN, 1700 cm⁻¹ for C=O) and melting point (190.9°C) indicate high polarity and thermal stability .
  • Comparison : The nitrophenyl and thioxo groups enhance electron-withdrawing effects, contrasting with the target compound’s isopropylurea, which may prioritize steric bulk over electronic modulation.

Electroluminescent Analogues

CDDPI and DBDPA

  • Key Features : Benzo[b][1,4]dioxin fused with phenanthroimidazole or carbazole units.
  • Applications : High-efficiency blue electroluminescent materials in OLEDs, achieving external quantum efficiencies up to 19.2% .
  • Comparison : While the target compound lacks the extended conjugation required for electroluminescence, its benzo[b][1,4]dioxin moiety could theoretically contribute to similar charge-transport properties if modified.

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Benzo[b][1,4]dioxin, pyrrolidinone, urea Not reported Inferred medicinal/materials potential N/A
DDFDI Benzo[b][1,4]dioxin, imidazole, furan Not reported Synthetic methodology optimization
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine Benzo[b][1,4]dioxin, phenylbutylamine 283.4 Chemical intermediate
Compound 15a Urea, triazole, pyridine ~366.38 Biological activity (assumed)
CDDPI Benzo[b][1,4]dioxin, phenanthroimidazole Not reported OLED host (EQE: 19.2%)

Research Findings and Implications

  • Synthetic Flexibility : The benzo[b][1,4]dioxin scaffold is amenable to diverse functionalization, as seen in DDFDI and CDDPI . This suggests that the target compound could be optimized for specific applications through modular synthesis.
  • Urea Derivatives: Compounds like 15a demonstrate the pharmacological relevance of urea linkages, particularly in binding interactions .
  • Electron-Rich Systems : Benzo[b][1,4]dioxin’s electron-donating properties in CDDPI contribute to high electroluminescent efficiency, implying that the target compound’s dioxin ring could be leveraged in materials science if conjugated appropriately .

Q & A

Basic: What synthetic routes are used to prepare this compound, and how is its purity validated?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving coupling of the dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidinone scaffold, followed by urea formation with isopropylamine. Key intermediates are purified using column chromatography. Purity and structural integrity are confirmed via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Basic: What structural features suggest potential biological activity?

Answer:
The dihydrobenzo[b][1,4]dioxin moiety is associated with CNS-targeting activity, while the pyrrolidin-5-one and urea groups enable hydrogen bonding with enzymes like PARP1 or kinases. The isopropyl substituent may enhance lipophilicity, influencing bioavailability .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., CNS vs. anticancer targets)?

Answer:
Contradictions arise from differing assay conditions or off-target effects. To address this:

  • Perform target-specific in vitro assays (e.g., PARP1 inhibition vs. serotonin receptor binding).
  • Use molecular docking simulations to predict binding affinities for distinct targets.
  • Validate findings with knockout cell lines or competitive binding assays .

Advanced: What methodological approaches optimize the compound’s pharmacokinetic profile?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify the urea linker or isopropyl group to balance solubility and membrane permeability.
  • In Vitro ADME Assays : Assess metabolic stability (e.g., liver microsome testing) and plasma protein binding.
  • Proteolytic Stability Tests : Evaluate susceptibility to enzymatic degradation in serum .

Advanced: How does molecular modeling aid in understanding its mechanism of action?

Answer:
Molecular dynamics simulations and density functional theory (DFT) predict conformational stability and electron distribution. For example:

  • Docking into PARP1’s catalytic domain reveals hydrogen bonding with Glu284 and stacking interactions with nicotinamide-binding residues.
  • 3D pharmacophore models identify critical distances between the dioxin oxygen and urea carbonyl for target engagement .

Advanced: What experimental strategies validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment.
  • RNA Interference (siRNA) : Knock down putative targets (e.g., PARP1) and assess rescue of compound-induced phenotypes.
  • Biochemical Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins for identification via LC-MS/MS .

Advanced: How can researchers address low solubility in aqueous buffers?

Answer:

  • Co-solvent Systems : Use DMSO/PEG mixtures for in vitro assays.
  • Salt Formation : Synthesize hydrochloride or phosphate salts.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .

Advanced: What spectroscopic techniques characterize degradation products under stress conditions?

Answer:

  • LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., cleavage of the urea group).
  • FT-IR Spectroscopy : Track carbonyl group stability in acidic/alkaline conditions.
  • X-ray Diffraction (XRD) : Monitor crystallinity changes during accelerated stability testing .

Advanced: How can in vivo efficacy studies be designed to minimize off-target effects?

Answer:

  • Tissue-Specific Delivery : Use targeted nanoparticles or prodrugs activated in diseased tissues.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma concentrations with biomarker modulation.
  • Transcriptomic Profiling : Compare gene expression in treated vs. control tissues to identify unintended pathways .

Advanced: What strategies improve selectivity over structurally similar off-targets (e.g., other urease enzymes)?

Answer:

  • Fragment-Based Drug Design : Introduce substituents that sterically block access to off-target active sites.
  • Alchemical Free Energy Calculations : Compute binding energy differences between targets and decoys.
  • Selectivity Screening : Test against panels of related enzymes (e.g., PARP1 vs. PARP2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.